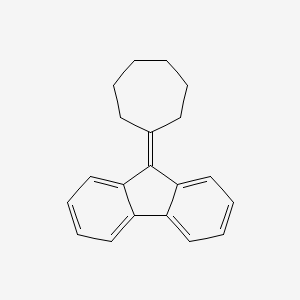

9-Cycloheptylidene-9H-fluorene

Description

Contextual Significance of Fluorene (B118485) and its Derivatives in Contemporary Chemistry

Fluorene, a polycyclic aromatic hydrocarbon, and its derivatives are fundamental building blocks in modern chemistry. researchgate.net Their rigid and planar structure, coupled with the reactive C9 position, makes them versatile scaffolds for creating a wide array of functional molecules. researchgate.net These compounds have garnered considerable attention for their applications in diverse fields, including the development of pharmaceuticals, advanced materials, and molecular electronics. researchgate.nettaylorandfrancis.com Fluorene derivatives are integral to the synthesis of polymer light-emitting diodes (PLEDs) and organic light-emitting diodes (OLEDs), often serving as materials for blue light emission and efficient charge transport. taylorandfrancis.com Their unique photophysical properties have also led to their use in two-photon fluorescence microscopy. Furthermore, the introduction of substituents at the 9-position is a common strategy to enhance the stability and tailor the properties of fluorene-based materials. researchgate.net

Overview of Alkylidene Fluorene Chemistry and its Research Trajectory

Alkylidene fluorenes are a specific class of fluorene derivatives characterized by a double bond at the C9 position. nih.gov This structural feature extends the conjugation of the fluorene system, leading to distinct electronic and optical properties. The synthesis of alkylidene fluorenes has been a dynamic area of research, with various methods developed to construct these scaffolds. nih.gov A notable strategy involves the palladium-catalyzed direct C-H/C-H coupling of o-alkenyl biaryls, offering a versatile route to functionalized alkylidene fluorenes. nih.gov The research trajectory in this field has been driven by the potential applications of these compounds as building blocks for structurally diverse polycyclic arenes and heteroarenes. nih.gov

Rationale for the Investigation of 9-Cycloheptylidene-9H-fluorene

The investigation of this compound is driven by the desire to understand how the fusion of a seven-membered cycloalkylidene ring to the fluorene core influences its chemical and physical properties. The size and conformational flexibility of the cycloheptylidene group are expected to impart unique steric and electronic effects compared to other alkylidene substituents. This specific structural modification could lead to novel materials with tailored properties for applications in areas such as molecular switches and advanced organic materials. The synthesis and characterization of such derivatives are crucial for expanding the library of functional fluorene-based compounds and for gaining deeper insights into structure-property relationships within this important class of molecules.

Chemical Identity and Synthesis

The compound this compound is identified by the CAS number 13975-95-6. epa.gov

A general and versatile method for synthesizing alkylidene fluorenes involves a palladium(II)-catalyzed direct C-H/C-H coupling of o-alkenyl biaryls under aerobic oxidation conditions. nih.gov Another approach to creating a double bond at the 9-position of fluorene is through Knoevenagel condensation, which typically involves the reaction of fluorene with an aldehyde. nih.gov A specific, though related, synthesis of 9-alkylidene-9H-fluorenes has been achieved through an alkyne insertion/Pd migration/arylation sequence. researchgate.net While a direct synthesis for this compound is not detailed in the provided results, the synthesis of a related imine, N-[6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ylidene]-N-[2-(cycloheptylidene-methyl)-phenyl]-amine, involved the reaction of 2-[(2-bromo-phenyl)-methyl]-cycloheptanone, suggesting a pathway involving cycloheptanone (B156872) derivatives. google.com

Key Research Findings and Properties

Research into fluorene derivatives is extensive, with a focus on their potential applications in materials science and medicine. researchgate.netlabxing.com The substitution at the 9-position of the fluorene skeleton is a key area of investigation as it significantly influences the compound's properties and stability. researchgate.net For instance, 9,9-disubstituted fluorenes are commonly used in materials science due to their enhanced stability. labxing.com

The introduction of different substituents can dramatically alter the physicochemical properties of the resulting fluorene derivatives. For example, modifying fluorene to form dibenzofulvene derivatives through changes at the C9 position can significantly impact the absorption and emission properties of the final compounds. nih.gov

While specific research findings on the photophysical or electrochemical properties of this compound are not explicitly detailed in the provided search results, the broader context of fluorene chemistry suggests that the cycloheptylidene moiety would influence its electronic structure and steric profile. The United States Environmental Protection Agency (EPA) provides some predicted physicochemical properties for this compound. epa.gov

Data on this compound and Related Compounds

The following tables summarize key information for this compound and other relevant compounds mentioned in this article.

Table 1: Compound Identification

| Compound Name | CAS Number | Molecular Formula |

| This compound | 13975-95-6 epa.gov | C20H20 |

| Fluorene | 86-73-7 | C13H10 |

| 9-Methylene-9H-fluorene | 4425-82-5 chemicalbook.com | C14H10 |

| 9-Phenylfluorene | 789-24-2 nist.gov | C19H14 |

| 9-cycloheptyl-9H-fluorene | Not Available | C20H22 nih.gov |

| 2,9,9-Triphenyl-9H-fluorene | 1158844-76-8 cymitquimica.com | C31H22 cymitquimica.com |

| 9-(Cyclopenta-2,4-dien-1-ylidene)-9H-fluorene | 27949-39-9 bldpharm.com | C18H12 |

| 9-Formyl-9H-fluorene-2,7-dicarboxylic acid | 917615-52-2 | C16H10O5 |

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Unit |

| Polarizability | 32.7 epa.gov | ų |

| Molar Refractivity | Not Available | cm³ |

| Molar Volume | Not Available | cm³ |

| Surface Tension | Not Available | dyne/cm |

| Density | Not Available | g/cm³ |

| Vapor Pressure | Not Available | mm Hg |

| Water Solubility | Not Available | mg/L |

| LogP (Octanol-Water Partition Coefficient) | Not Available |

Data sourced from the US EPA CompTox Chemicals Dashboard. epa.gov Note: These are predicted values and may differ from experimental results.

Structure

2D Structure

3D Structure

Properties

CAS No. |

61370-29-4 |

|---|---|

Molecular Formula |

C20H20 |

Molecular Weight |

260.4 g/mol |

IUPAC Name |

9-cycloheptylidenefluorene |

InChI |

InChI=1S/C20H20/c1-2-4-10-15(9-3-1)20-18-13-7-5-11-16(18)17-12-6-8-14-19(17)20/h5-8,11-14H,1-4,9-10H2 |

InChI Key |

XWELVKUKFGBDIS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(=C2C3=CC=CC=C3C4=CC=CC=C42)CC1 |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms in 9 Cycloheptylidene 9h Fluorene Synthesis and Transformations

Mechanistic Insights into C-9 Alkylation and Olefination Reactions

The protons at the C-9 position of the fluorene (B118485) ring are weakly acidic, and their removal leads to the formation of a stable, aromatic fluorenyl anion. This anion serves as a potent nucleophile in C-9 alkylation reactions. The typical mechanism involves the deprotonation of fluorene by a strong base, followed by a classical SN2 reaction where the fluorenyl anion attacks an alkyl halide. rsc.org

Olefination at the C-9 position to produce 9-alkylidenefluorenes, such as 9-cycloheptylidene-9H-fluorene, can be achieved through several methods. A prominent pathway is the base-catalyzed condensation of fluorene with a ketone or aldehyde—in this case, cycloheptanone (B156872). rsc.org The mechanism proceeds through the following steps:

Deprotonation: A base, such as potassium t-butoxide (t-BuOK), abstracts a proton from the C-9 position of fluorene to form the nucleophilic fluorenyl anion.

Nucleophilic Addition: The fluorenyl anion attacks the electrophilic carbonyl carbon of cycloheptanone, forming an alkoxide intermediate.

Elimination: The alkoxide intermediate undergoes an elimination reaction (dehydration) to form the exocyclic double bond, yielding this compound and releasing a water molecule.

An alternative strategy for C-9 alkylation involves the use of alcohols as alkylating agents in the presence of a base catalyst. This "borrowing hydrogen" or "hydrogen autotransfer" mechanism is considered a green chemical process. A plausible mechanism for this transformation involves the initial oxidation of the alcohol to the corresponding aldehyde (or ketone). This carbonyl compound then undergoes a condensation reaction with fluorene to form a 9-alkylidenefluorene intermediate. Subsequently, a transfer hydrogenation step reduces the exocyclic double bond to yield the final 9-alkylfluorene product. rsc.org

| Catalyst/Base | Alkylating Agent | Key Mechanistic Feature | Reference |

|---|---|---|---|

| t-BuOK | Various Alcohols | In situ formation of aldehyde/ketone, condensation to dibenzofulvene, followed by transfer hydrogenation. | rsc.org |

| Azo-Oxime Coordinated Ruthenium(II) | Alcohols | Catalyst facilitates alcohol dehydrogenation to form an aldehyde, which then undergoes condensation with fluorene. | researchgate.net |

| Aldehyde/Ketone with CsOH | Primary and Secondary Alcohols | External carbonyl compound initiates the cycle by reacting with the alcohol, leading to a 9-alkylidenefluorene intermediate. | researchgate.net |

Proposed Mechanisms for Lewis Acid Catalyzed Reactions

Lewis acids play a crucial role in mediating a variety of transformations involving fluorene derivatives, particularly those with functional groups at the C-9 position. nih.govlookchem.com They function by activating substrates, often by coordinating to heteroatoms like oxygen, which facilitates the formation of carbocationic intermediates. nih.gov

In reactions involving 9-propargyl-9-fluorenol derivatives, Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) are instrumental in generating highly reactive propargyl cation intermediates. rsc.org The mechanism is initiated by the coordination of the Lewis acid to the hydroxyl group at the C-9 position. This coordination transforms the hydroxyl group into a good leaving group (e.g., H₂O-BF₃).

Departure of this leaving group generates a tertiary carbocation at the C-9 position, which is stabilized by the adjacent alkyne group, forming a propargyl cation. organic-chemistry.org This electrophilic species is a key intermediate that can undergo subsequent reactions. For example, it can be attacked by various nucleophiles or participate in cyclization reactions. The stability and reactivity of this cation are central to the synthetic utility of these Lewis acid-catalyzed transformations. rsc.orgnih.govmdpi.com

The propargyl cation generated in Lewis acid-catalyzed reactions is not a single species but exists in resonance with an allene (B1206475) carbocation (also known as an allenyl cation). This resonance delocalizes the positive charge across the propargyl-allene system.

The reactivity of the allene carbocation intermediate is dictated by the distribution of the positive charge. Nucleophilic attack can occur at either the C-1 or C-3 position of the allene system. The interaction of a Lewis acid with an allene can lead to different pathways, including 1,2-carboboration or cyclization, depending on the substrate and reaction conditions. acs.orgdntb.gov.ua In the context of fluorene chemistry, the formation of an allene carbocation intermediate provides a pathway for the synthesis of complex, functionalized fluorene derivatives through subsequent nucleophilic additions or rearrangements. rsc.org

A fluorene-9-spiroazitidine intermediate has been proposed in certain Lewis acid-mediated reactions, particularly in the synthesis of complex spiro[fluorene-9,3′- rsc.orgacs.orgdntb.gov.uatriazoles]. rsc.orgresearchgate.net This intermediate is hypothesized to form through a multi-step pathway.

A plausible mechanism involves the initial formation of a fluorenylidene species or a related electrophilic intermediate at the C-9 position. In a reaction involving a suitable nitrogen-containing nucleophile (like an amidrazone), an initial intermolecular nucleophilic attack on an electrophilic center attached to the C-9 position occurs. This is followed by the elimination of a leaving group and a subsequent intramolecular nucleophilic addition of another amino group onto the C-9 carbon, which now bears an imine-like functionality. This intramolecular cyclization results in the formation of the transient spiroazitidine ring fused at the C-9 position of the fluorene core. researchgate.net This highly strained three-membered ring containing nitrogen is a reactive intermediate that readily undergoes further transformations to yield the final stable product. rsc.org

Diastereoselectivity and Stereochemical Considerations in this compound Formation

The synthesis of this compound itself does not typically involve the formation of new stereocenters, as the product molecule is achiral. However, stereochemical considerations become paramount when the fluorene backbone or the reacting partner possesses pre-existing chirality, or when chiral catalysts are employed.

In the C-9 alkylation or olefination of a fluorene derivative that is already chiral, diastereoselectivity can be observed. The existing stereocenter can direct the incoming reagent to a specific face of the fluorene plane, leading to the preferential formation of one diastereomer over another. This facial selectivity is often governed by steric hindrance, where the reagent approaches from the less hindered side.

For instance, in olefination reactions like the Julia-Kocienski olefination, the stereochemical outcome (E/Z selectivity) of the newly formed double bond is a critical consideration. nih.gov While not directly applicable to the exocyclic double bond in this compound, the principles of stereocontrol are relevant. The stereoselectivity in such reactions can be influenced by factors like the choice of base, solvent, and additives, which can alter the transition state geometry of the elimination step. nih.gov In related systems, N-heterocyclic carbene (NHC)-catalyzed reactions have been shown to produce substituted fluorene derivatives with high diastereoselectivity. researchgate.net

| Reaction Type | Factor | Effect on Stereochemical Outcome | Reference |

|---|---|---|---|

| Julia-Kocienski Olefination | Base/Solvent System (e.g., LHMDS/THF vs. LHMDS/MgBr₂·OEt₂) | Can be tuned to favor either E or Z isomers by altering the reaction conditions and additives. | nih.gov |

| Wittig Reaction (Schlosser Modification) | Use of specific bases (e.g., PhLi) and temperature control | Promotes formation of (E)-alkenes from non-stabilized ylides. | harvard.edu |

| Peterson Olefination | Acidic vs. Basic Workup | Acidic conditions typically lead to Z-olefins via anti-elimination, while basic conditions favor E-olefins via syn-elimination. | tcichemicals.com |

Advanced Structural and Spectroscopic Characterization of 9 Cycloheptylidene 9h Fluorene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy of 9-Cycloheptylidene-9H-fluorene is expected to reveal a complex spectrum due to the presence of both aromatic protons on the fluorene (B118485) moiety and aliphatic protons on the cycloheptylidene ring.

The eight aromatic protons of the fluorene skeleton would likely appear as a series of multiplets in the downfield region of the spectrum, typically between δ 7.0 and 8.0 ppm. These signals arise from the coupling between adjacent protons on the benzene (B151609) rings. The specific chemical shifts and coupling patterns would be influenced by the electronic effects of the cycloheptylidene substituent.

The twelve protons of the cycloheptylidene ring are anticipated to produce a set of overlapping signals in the upfield region, generally between δ 1.5 and 3.0 ppm. The chemical shifts of these protons would vary depending on their proximity to the electron-rich fluorene system and their position within the seven-membered ring. Protons closer to the double bond would be expected to be deshielded and appear at a slightly lower field.

A hypothetical ¹H NMR data table is presented below, illustrating the expected chemical shifts and multiplicities for the different protons in this compound.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (Fluorene) | 7.0 - 8.0 | Multiplet | 8H |

| Aliphatic (Cycloheptylidene) | 1.5 - 3.0 | Multiplet | 12H |

This table is a representation of expected values and may not reflect actual experimental data.

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon framework of a molecule. In the case of this compound, the ¹³C NMR spectrum would display distinct signals for the aromatic carbons of the fluorene unit and the aliphatic carbons of the cycloheptylidene ring.

The fluorene moiety would exhibit a set of signals in the aromatic region, typically between δ 120 and 150 ppm. The quaternary carbons at the ring junctions and the carbon atom at position 9 would have distinct chemical shifts. The exocyclic double bond carbon attached to the fluorene ring would likely appear at a lower field due to its sp² hybridization and proximity to the aromatic system.

The seven carbon atoms of the cycloheptylidene ring would give rise to signals in the aliphatic region of the spectrum, generally between δ 25 and 40 ppm. The sp² hybridized carbon of the double bond within the cycloheptylidene ring would be expected at a lower field compared to the sp³ hybridized carbons.

A hypothetical ¹³C NMR data table is provided below to summarize the expected chemical shifts.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Aromatic (Fluorene) | 120 - 150 |

| C9 (Fluorene) | 135 - 145 |

| Exocyclic C=C | 130 - 140 |

| Aliphatic (Cycloheptylidene) | 25 - 40 |

This table is a representation of expected values and may not reflect actual experimental data.

Vibrational Spectroscopy for Functional Group Identification and Structural Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is employed to identify the functional groups present in a molecule by probing their vibrational modes.

The FTIR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its constituent functional groups. The most prominent features would include:

C-H stretching vibrations: Aromatic C-H stretching bands would appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the cycloheptylidene ring would be observed just below 3000 cm⁻¹.

C=C stretching vibrations: The stretching of the carbon-carbon double bonds in the aromatic fluorene rings and the exocyclic double bond would result in absorption bands in the 1600-1450 cm⁻¹ region.

C-H bending vibrations: Out-of-plane bending vibrations for the aromatic C-H bonds are expected in the 900-675 cm⁻¹ range, which can provide information about the substitution pattern of the aromatic rings.

A summary of expected FTIR absorption bands is presented in the table below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| Aromatic C=C Stretch | 1600 - 1450 |

| Exocyclic C=C Stretch | ~1650 |

| Aromatic C-H Bend | 900 - 675 |

This table is a representation of expected values and may not reflect actual experimental data.

Raman spectroscopy provides complementary information to FTIR and is particularly sensitive to non-polar bonds. For this compound, the Raman spectrum would be expected to show strong signals for the C=C stretching vibrations of the fluorene aromatic rings and the exocyclic double bond due to their high polarizability. The symmetric vibrations of the molecule are often more intense in the Raman spectrum. The C-H stretching vibrations would also be present.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be dominated by the absorption of the highly conjugated fluorene system. The extended π-system of the fluorene moiety allows for π → π* electronic transitions upon absorption of UV light.

The spectrum would likely exhibit multiple absorption bands in the ultraviolet region, characteristic of the fluorene chromophore. The position and intensity of these absorption maxima (λ_max) would be influenced by the cycloheptylidene substituent. The conjugation between the fluorene ring system and the exocyclic double bond would likely result in a bathochromic (red) shift of the absorption bands compared to unsubstituted fluorene.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and probing the fragmentation pathways of a molecule. For this compound (C₂₀H₂₀), this analysis would confirm its molecular mass and provide insights into its structural stability. In a typical electron ionization (EI) mass spectrum, the molecule would be expected to show a molecular ion peak (M⁺) corresponding to its exact mass.

Table 1: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value | Note |

|---|---|---|

| Molecular Formula | C₂₀H₂₀ | |

| Exact Mass | 260.1565 u | Calculated |

| Molecular Ion (M⁺) | m/z 260 | Data not available |

Single Crystal X-Ray Diffraction (XRD) for Definitive Molecular Structure Determination

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. An XRD analysis of this compound would provide precise measurements of bond lengths, bond angles, and torsion angles, unequivocally establishing its molecular geometry. This technique would also reveal the packing of molecules in the crystal lattice.

The analysis would detail the planarity of the fluorene system and the specific conformation (e.g., chair, boat, or twist conformation) adopted by the seven-membered cycloheptylidene ring. However, a search of crystallographic databases and scientific literature did not yield a published crystal structure for this compound. Therefore, specific experimental data on its crystal system, space group, and atomic coordinates are not available. Reviews of XRD studies on other fluorene derivatives show that the substitution at the C9 position significantly influences the molecular packing and conformation.

Table 2: Crystallographic Data Parameters for this compound (Hypothetical)

| Parameter | Data to be Determined |

|---|---|

| Crystal System | Not available |

| Space Group | Not available |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Not available |

| Key Bond Lengths (e.g., C=C, C-C) | Not available |

| Key Bond Angles (e.g., C-C-C) | Not available |

Conformational Analysis and Geometrical Optimization Studies

Computational chemistry provides powerful tools for investigating the conformational landscape and geometric properties of molecules. Geometrical optimization studies, typically using methods like Density Functional Theory (DFT), would be employed to find the lowest energy conformation of this compound. Such studies can predict bond lengths, angles, and the puckering of the cycloheptylidene ring.

Conformational analysis would explore the potential energy surface of the molecule, identifying different stable conformers and the energy barriers for interconversion between them. This is particularly relevant for the flexible seven-membered ring. Despite the utility of these theoretical methods, specific computational studies detailing the conformational analysis or geometrical optimization of this compound have not been found in the surveyed literature. Studies on similar substituted fluorenes, such as 9-ethylfluorene, have demonstrated the existence of multiple stable conformations that can be characterized both spectroscopically and computationally.

Table 3: Parameters from a Typical Geometrical Optimization Study for this compound (Hypothetical)

| Computational Parameter | Predicted Outcome |

|---|---|

| Lowest Energy Conformation | Not available |

| Relative Energies of Conformers | Not available |

| Rotational Barriers | Not available |

| Optimized Bond Lengths and Angles | Not available |

Theoretical and Computational Investigations of 9 Cycloheptylidene 9h Fluorene

Quantum Chemical Methodologies for Electronic Structure Calculations

The electronic structure of a molecule dictates its chemical behavior and physical properties. Quantum chemical methodologies are employed to solve the electronic Schrödinger equation, providing a foundational understanding of the molecule's orbitals and energy levels. gatech.edu

Hartree-Fock (HF) theory is a fundamental ab initio method used in computational chemistry. wikipedia.org It approximates the complex many-electron wavefunction of a molecule with a single Slater determinant, which is a mathematical construct representing an antisymmetrized product of one-electron wavefunctions, or orbitals. gatech.eduyoutube.com In the HF method, each electron is considered to move in the average electric field created by all other electrons, rather than accounting for the instantaneous repulsions between them. youtube.com This is known as a self-consistent field (SCF) approach, where the calculations are iterated until the orbitals and the field they generate are consistent with one another. gatech.eduwikipedia.org

While HF theory is a crucial starting point and can account for approximately 99% of the total electronic energy, it has a significant limitation: the neglect of electron correlation. epfl.chyoutube.com Electron correlation refers to the interaction and correlated motion of electrons. By using an averaged field, HF theory does not fully describe the repulsion between electrons, which can lead to inaccuracies in predicting certain molecular properties. epfl.chwikipedia.org The energy calculated by the Hartree-Fock method is always an upper bound to the true ground-state energy. wikipedia.org

Density Functional Theory (DFT) has become one of the most popular methods for electronic structure calculations in chemistry and materials science. Unlike wavefunction-based methods like Hartree-Fock, DFT is based on the principle that the ground-state energy of a molecule can be determined from its electron density. nih.govnih.gov This approach is computationally less demanding than many other methods that include electron correlation, while often providing high accuracy. semanticscholar.org

DFT calculations involve the use of functionals that relate the electron density to the energy. A common and widely used functional is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of both HF theory and DFT. nih.govsemanticscholar.org DFT methods have been successfully applied to study the structural, electronic, and optical properties of various fluorene-based compounds. nih.govnih.govsemanticscholar.org These calculations can accurately predict molecular geometries, orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and vibrational frequencies. nih.govresearchgate.net

To address the limitations of Hartree-Fock theory, a class of methods known as post-Hartree-Fock methods has been developed. wikipedia.org These methods are designed to systematically include electron correlation, thereby providing more accurate solutions to the Schrödinger equation, albeit at a greater computational cost. epfl.chwikipedia.org

Configuration Interaction (CI): CI methods improve upon the HF wavefunction by expressing the true wavefunction as a linear combination of the HF Slater determinant and determinants generated by promoting electrons from occupied orbitals to virtual (unoccupied) orbitals. youtube.comwikipedia.org Including all possible excited determinants results in the Full CI method, which provides the exact solution within the chosen basis set. However, Full CI is computationally prohibitive for all but the smallest molecules. youtube.com More practical variations include CI with Singles and Doubles (CISD).

Coupled Cluster (CC): Coupled Cluster theory is another highly accurate method for treating electron correlation. It formulates the wavefunction using an exponential cluster operator acting on the Hartree-Fock determinant. Like CI, it can be systematically improved by including higher excitations, with CCSD (Coupled Cluster with Singles and Doubles) and CCSD(T) (which adds a perturbative correction for triple excitations) being common standards for achieving high accuracy in thermochemical and structural predictions. researchgate.net

These post-HF methods are essential when a highly accurate description of electron correlation is necessary, for example, in studying reaction mechanisms or excited states where HF and standard DFT might be inadequate. epfl.ch

Prediction and Analysis of Spectroscopic Signatures

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules. By calculating properties related to molecular vibrations and electronic transitions, these theoretical approaches can provide a direct comparison with experimental spectra.

The vibrational motions of a molecule can be predicted computationally by calculating the second derivatives of the energy with respect to the atomic positions. gaussian.com This analysis yields a set of harmonic vibrational frequencies and their corresponding normal modes, which describe the collective atomic motions for each vibration. uni-leipzig.deuni-rostock.de For a non-linear molecule with N atoms, there are 3N-6 fundamental vibrational modes. uni-leipzig.deuni-muenchen.de

These calculated frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. DFT methods, such as B3LYP, are frequently used to compute vibrational spectra for fluorene-based molecules, showing good agreement with experimental data. nih.govnih.gov The analysis of the normal modes allows for the assignment of specific vibrational bands to particular types of molecular motion, such as C-H stretching, C=C ring stretches, or skeletal deformations of the cycloheptylidene and fluorene (B118485) rings. uni-muenchen.de

Below is a representative table of calculated vibrational frequencies and their assignments for a molecule with structural similarities to 9-Cycloheptylidene-9H-fluorene.

| Calculated Frequency (cm⁻¹) | Assignment | Type of Vibration |

| ~3100-3000 | Aromatic C-H Stretch | Stretching |

| ~2950-2850 | Aliphatic C-H Stretch | Stretching |

| ~1610 | Aromatic C=C Stretch | Stretching |

| ~1450 | CH₂ Scissoring | Bending |

| ~1380 | C-C Stretch | Stretching |

| ~820-740 | Aromatic C-H Out-of-Plane Bend | Bending |

This table is illustrative and contains typical frequency ranges for the specified vibrational modes.

The electronic absorption spectra of molecules, typically measured using UV-Visible spectroscopy, arise from transitions of electrons from lower to higher energy molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) is a powerful and widely used computational method for predicting these electronic transitions. nih.govmdpi.comrsc.org TD-DFT calculations provide the excitation energies (which can be converted to wavelengths) and the oscillator strengths (which relate to the intensity of the absorption bands). mdpi.com

For fluorene derivatives, the absorption spectra are characterized by intense π-π* transitions due to the conjugated aromatic system. semanticscholar.org Computational studies can predict the maximum absorption wavelengths (λmax) for these transitions. nih.govresearchgate.net

The following table presents a hypothetical example of TD-DFT calculated electronic transitions for a fluorene-based system.

| Transition | Wavelength (λmax) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | ~350 nm | 0.85 | HOMO → LUMO |

| S₀ → S₂ | ~310 nm | 0.15 | HOMO-1 → LUMO |

| S₀ → S₃ | ~280 nm | 0.40 | HOMO → LUMO+1 |

This table is illustrative, showing typical results for π-π transitions in conjugated fluorene systems.*

Energetic Properties and Reactivity Prediction

Computational chemistry offers powerful tools to predict the energetic properties and reactivity of molecules. These predictions are crucial for understanding chemical stability, reaction mechanisms, and for the design of new materials.

Enthalpy of Formation Calculations

The enthalpy of formation (ΔHf°) is a fundamental thermodynamic property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. For fluorene and its derivatives, computational methods such as Gaussian-n (Gn) theories and more advanced methods like DLPNO-CCSD(T) have been employed to calculate this property. nih.govresearchgate.net These calculations are often performed to resolve discrepancies between experimental data and theoretical values for the parent fluorene molecule. nih.govresearchgate.net

However, a specific, computationally-derived enthalpy of formation for this compound has not been reported in the reviewed literature. To determine this value, a dedicated computational study would be required, likely employing high-level ab initio or density functional theory (DFT) methods.

Table 1: Enthalpy of Formation Data

| Compound | Method | Calculated Enthalpy of Formation (kJ/mol) |

| This compound | Data Not Available | Data Not Available |

Reaction Activation Energies

Reaction activation energies are critical for understanding the kinetics of chemical reactions. These energies represent the minimum energy required for a reaction to occur and can be calculated by locating the transition state structure on the potential energy surface. For fluorene derivatives, computational studies have investigated reactions such as oxidation, where the breaking of a C-H bond is the rate-controlling step.

No specific reaction activation energies for reactions involving this compound have been computationally determined in the available literature. Such a study would involve identifying a specific reaction of interest, mapping the reaction pathway, and calculating the energy of the transition state.

Table 2: Reaction Activation Energies

| Reaction | Computational Method | Calculated Activation Energy (kJ/mol) |

| Data Not Available | Data Not Available | Data Not Available |

Orbital Analysis: HOMO-LUMO Gap and Orbital Energies

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key quantum chemical descriptors that provide insight into the electronic properties of a molecule. The energy of the HOMO is related to the ionization potential and electron-donating ability, while the LUMO energy relates to the electron affinity and electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical reactivity and electronic excitation energy.

For fluorene derivatives, the HOMO and LUMO energies, and consequently the HOMO-LUMO gap, are significantly influenced by the nature of the substituents at the C-9 position. Generally, electron-donating groups tend to increase the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level, both leading to a smaller HOMO-LUMO gap. The introduction of an exocyclic double bond at the C-9 position, as in this compound, extends the π-conjugated system, which is expected to decrease the HOMO-LUMO gap compared to 9,9-dialkylfluorenes.

While these general trends are well-established, specific calculated values for the HOMO energy, LUMO energy, and the HOMO-LUMO gap of this compound are not available in the reviewed literature.

Table 3: Orbital Energies and HOMO-LUMO Gap

| Compound | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Excited State Dynamics and Transition States Characterization

The study of excited-state dynamics is crucial for understanding the photophysical properties of molecules, including their absorption and emission of light. Computational methods, particularly time-dependent density functional theory (TD-DFT), are widely used to investigate the electronic transitions and the nature of excited states. These calculations can predict absorption and emission wavelengths, as well as characterize the geometry and energy of excited states and the transition states connecting them.

For substituted fluorene derivatives, computational studies have explored their electronic structure and relaxation dynamics in various environments. These studies have shown that the nature and position of substituents can significantly influence the excited-state properties. However, a detailed computational investigation of the excited-state dynamics and the characterization of transition states for this compound is currently absent from the scientific literature.

Computational Studies on Substituent Effects and Solvation

The electronic and photophysical properties of fluorene derivatives are highly tunable through the introduction of different substituents. Computational studies play a vital role in systematically investigating these substituent effects. By modeling a series of related compounds, researchers can establish structure-property relationships that guide the design of new functional materials.

Solvation effects, which describe the influence of a solvent on the properties of a solute molecule, are also a critical area of computational investigation. The polarity of the solvent can affect the ground and excited-state dipole moments, leading to shifts in absorption and emission spectra (solvatochromism).

While the general principles of substituent and solvation effects on fluorene derivatives are understood, specific computational studies detailing the impact of the cycloheptylidene substituent and the influence of different solvents on the properties of this compound have not been found. Such a study would provide valuable insights into its behavior in different chemical environments.

Advanced Optical and Electronic Properties of 9 Cycloheptylidene 9h Fluorene and Its Derivatives

Fluorescence Characteristics and Emission Behaviors

The fluorescence properties of 9-cycloheptylidene-9H-fluorene and its derivatives are intrinsically linked to the rigid and planar structure of the fluorene (B118485) core, which generally leads to high photoluminescence quantum yields. The substitution at the 9-position with a bulky cycloheptylidene group can influence these properties by preventing intermolecular π-π stacking, which often leads to self-quenching of fluorescence. This steric hindrance helps to maintain high emission efficiency in the solid state, a desirable characteristic for applications in organic light-emitting diodes (OLEDs).

Derivatives of fluorene are known for their strong blue fluorescence, although the exact emission color can be tuned by introducing different substituents at various positions on the fluorene ring. For instance, attaching electron-donating or electron-accepting groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby red-shifting or blue-shifting the emission wavelength. While specific data for this compound is not extensively documented in publicly available literature, the general principles of fluorene photophysics suggest it would be a highly fluorescent molecule. The emission behavior is also sensitive to the molecular environment, including the polarity of the solvent and the presence of acidic or basic species.

Acid-Triggered Fluorescence Switching Mechanisms

In the context of this compound, any potential for acid-triggered fluorescence switching would likely depend on the presence of additional functional groups on the fluorene or cycloheptylidene rings that can interact with acids. The cycloheptylidene group itself is largely aliphatic and unreactive towards acids under normal conditions. Therefore, any acid-triggered response would likely originate from modifications to the aromatic fluorene backbone.

Solvatochromic Effects on Photoluminescence

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a common phenomenon in fluorescent molecules that possess a significant dipole moment change between their ground and excited states. For fluorene derivatives, the extent of solvatochromism depends on the nature and position of substituents. Symmetrical derivatives often show negligible solvatochromism, while asymmetrical derivatives with donor-acceptor character can exhibit pronounced effects.

In the case of this compound, the cycloheptylidene group is a non-polar, bulky substituent. Therefore, the parent molecule is expected to have a relatively small ground-state dipole moment and exhibit minimal solvatochromic shifts in its photoluminescence. However, the introduction of polar substituents onto the fluorene core could induce a larger dipole moment and lead to more significant solvatochromic behavior. Studies on related fluorenone derivatives have shown that changes in solvent polarity can affect the energetic ordering of singlet and triplet excited states, which in turn influences the fluorescence emission. For instance, in some fluorene-based dyes, increasing solvent polarity can lead to a red-shift in the emission spectrum, indicative of a more polar excited state that is stabilized by the polar solvent molecules.

Stokes Shift and Quantum Yield Measurements

The Stokes shift, which is the difference in energy between the absorption and emission maxima, is an important parameter for fluorescent materials as a large Stokes shift is often desirable to minimize self-absorption. The quantum yield (ΦF) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.

For fluorene derivatives, quantum yields are typically high due to the rigidity of the fluorene core, which disfavors non-radiative decay pathways. The introduction of the bulky 9-cycloheptylidene group is expected to help maintain a high quantum yield, even in the solid state, by preventing aggregation-caused quenching. While specific quantitative data for this compound is not available, studies on similar 9,9-disubstituted fluorenes provide some insight. For example, various functionalized 9,9-disubstituted fluorene derivatives have been reported to be blue-emissive with good solution quantum yields. rsc.org

The Stokes shift in fluorene derivatives is influenced by the geometry relaxation between the ground and excited states. For many fluorene derivatives, the Stokes shifts are relatively small, indicating that the molecular geometry does not change significantly upon excitation. mdpi.com However, the introduction of certain substituents can increase the Stokes shift.

Table 1: Illustrative Photophysical Data for a Blue Emissive 9,9-Disubstituted Fluorene Derivative

| Property | Value |

| Absorption Maximum (λabs) | ~350-400 nm |

| Emission Maximum (λem) | ~400-450 nm |

| Stokes Shift (Δν) | ~2000-3000 cm⁻¹ |

| Fluorescence Quantum Yield (ΦF) | > 0.70 in solution |

Note: This table provides typical values for blue-emissive fluorene derivatives and is for illustrative purposes only, as specific data for this compound is not available.

Nonlinear Optical (NLO) Properties and Hyperpolarizability

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, such as optical switching and frequency conversion. The NLO response of a molecule is characterized by its hyperpolarizability (β for the first hyperpolarizability and γ for the second). Fluorene derivatives have been extensively studied as NLO materials due to their extended π-conjugated system, which can be readily modified with electron-donating and electron-accepting groups to enhance their NLO properties.

The introduction of a cycloheptylidene group at the 9-position of the fluorene core does not directly contribute to the π-conjugation but can influence the NLO properties through its steric effects, which can affect the molecular packing in the solid state. The primary strategy for enhancing the first hyperpolarizability (β) in fluorene-based chromophores is to create a "push-pull" system by substituting the fluorene ring with electron-donating and electron-accepting groups. This creates a charge asymmetry that can be modulated by an external electric field, leading to a large NLO response.

While specific hyperpolarizability values for this compound have not been reported, studies on other fluorene derivatives demonstrate the potential of this class of compounds. For example, chromophores based on 9,9-dimethyl-9H-fluoren-2-amine have shown significant first hyperpolarizability values, which were improved by modulating the conjugation pathway. nih.gov Computational studies on various organic molecules, including those with structures analogous to fluorene, are often used to predict their NLO properties. dntb.gov.ua

Table 2: Representative First Hyperpolarizability (β) Values for Push-Pull Fluorene-Based Chromophores

| Chromophore Structure | β (10⁻³⁰ esu) |

| Donor-π-Acceptor Fluorene Derivative 1 | ~500-1000 |

| Donor-π-Acceptor Fluorene Derivative 2 | ~1000-2000 |

Note: This table provides a range of typical β values for push-pull fluorene derivatives to illustrate the magnitude of their NLO response. Specific values for this compound are not available.

Charge-Carrier Mobility and Conductivity Studies

The ability of a material to transport charge carriers (electrons and holes) is crucial for its application in electronic devices such as organic field-effect transistors (OFETs) and OLEDs. Fluorene-based materials are known to possess good charge transport properties, often exhibiting ambipolar behavior (the ability to transport both holes and electrons). acs.org The charge-carrier mobility in these materials is highly dependent on the molecular structure, purity, and solid-state packing.

The bulky cycloheptylidene group at the 9-position of this compound would likely play a significant role in determining the charge transport characteristics in the solid state. By preventing close π-π stacking, it could potentially lead to a more amorphous film morphology, which might result in lower charge-carrier mobility compared to more crystalline fluorene derivatives. However, this steric hindrance can also be beneficial in preventing the formation of aggregates that can act as charge traps. The electrical conductivity of undoped fluorene derivatives is typically low, as they are wide-bandgap semiconductors. Conductivity can be increased by doping with electron donors or acceptors.

While specific charge-carrier mobility and conductivity data for this compound are not found in the reviewed literature, studies on other fluorene-based polymers and small molecules provide a general understanding. For instance, fluorene-based polymers have been reported to have hole mobilities in the range of 10⁻⁵ to 10⁻³ cm²/Vs. The molecular arrangement in thin films is a critical factor, with more ordered, co-facial π-stacking arrangements generally leading to higher charge-carrier mobilities. rsc.org

Table 3: Typical Charge-Carrier Mobilities for Fluorene-Based Organic Semiconductors

| Material Type | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) |

| Fluorene-based Polymers | 10⁻⁵ - 10⁻³ | 10⁻⁶ - 10⁻⁴ |

| Fluorene-based Small Molecules | 10⁻⁴ - 10⁻² | 10⁻⁵ - 10⁻³ |

Note: This table presents a general range of charge-carrier mobilities observed in fluorene-based materials and is for illustrative purposes. Specific data for this compound is not available.

Electroluminescence Phenomena in Fluorene-Based Systems

Electroluminescence is the phenomenon where a material emits light in response to the passage of an electric current. Fluorene derivatives are widely used as emissive materials in OLEDs due to their high fluorescence quantum yields, good thermal stability, and tunable emission colors. mdpi.com In an OLED, charge carriers (holes and electrons) are injected from the electrodes and recombine in the emissive layer to form excitons, which then decay radiatively to produce light.

The this compound, with its expected high fluorescence efficiency, would be a promising candidate for an emissive material in OLEDs. The bulky cycloheptylidene group can be advantageous in preventing concentration quenching in the solid-state, allowing for the fabrication of efficient non-doped OLEDs. The electroluminescence spectrum of a this compound-based device would be expected to be similar to its photoluminescence spectrum, likely in the blue region of the visible spectrum.

The performance of an OLED, including its efficiency, brightness, and color purity, is highly dependent on the device architecture and the properties of the other materials used, such as the hole and electron transport layers. Fluorene derivatives have been successfully incorporated into various OLED structures, often as the blue-emitting component in white OLEDs. doi.org For example, devices using phenylanthracene-substituted fluorene derivatives have demonstrated high luminous efficiencies and good color coordinates for blue emission. doi.org

Table 4: Representative Performance of an OLED Incorporating a Blue-Emitting Fluorene Derivative

| Parameter | Value |

| Maximum Luminous Efficiency | 3 - 5 cd/A |

| Maximum External Quantum Efficiency (EQE) | 2 - 4 % |

| CIE Coordinates (x, y) | (0.15, 0.10) - (0.18, 0.25) |

| Emission Color | Blue / Sky Blue |

Note: This table shows typical performance metrics for OLEDs using fluorene derivatives as the blue emitter. Specific data for devices based on this compound is not available.

Electronic Band Structure Analysis and π-Conjugation Effects

The electronic properties of this compound are largely dictated by the hybridization of its constituent atoms and the extent of its π-conjugated system. The fluorene unit is an aromatic moiety with a planar structure, which facilitates the delocalization of π-electrons across its biphenyl (B1667301) system. The introduction of the sp2-hybridized carbon at the 9-position, forming the exocyclic double bond with the cycloheptylidene group, is a critical structural feature. This modification extends the π-conjugation beyond the fluorene core, a characteristic of dibenzofulvene derivatives. rsc.org

This extended π-conjugation significantly influences the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In many dibenzofulvene derivatives, the HOMO is primarily localized on the electron-rich fluorene core, while the LUMO is concentrated on the exocyclic double bond and the attached alkylidene group. acs.org This spatial separation of the HOMO and LUMO is a hallmark of intramolecular charge transfer (ICT) character upon electronic excitation.

The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap or band gap, is a crucial parameter that determines the electronic and optical properties of the molecule. Compared to fluorene derivatives with an sp3-hybridized carbon at the 9-position, the sp2 hybridization in this compound leads to a significant reduction in the energy gap. acs.org This is because the extended π-conjugation stabilizes the LUMO to a greater extent than the HOMO, resulting in a smaller energy difference. A smaller HOMO-LUMO gap generally corresponds to absorption of light at longer wavelengths (a bathochromic or red shift).

| Compound Class | Typical HOMO Energy (eV) | Typical LUMO Energy (eV) | Typical Energy Gap (eV) |

|---|---|---|---|

| Fluorene | -5.8 to -6.2 | -1.3 to -2.0 | 3.8 to 4.9 |

| Substituted Dibenzofulvenes | -4.7 to -5.5 | -2.3 to -2.8 | 2.1 to 2.8 |

Note: The data in this table are representative values for the compound classes and are intended for illustrative purposes. The exact values for this compound may vary.

The π-conjugation also facilitates efficient charge transport, making fluorene-based materials promising for applications in organic electronics. The degree of conjugation and the resulting electronic properties can be further tuned by introducing various substituents on either the fluorene or the cycloheptylidene rings.

Bistability and Molecular Switching Behavior

The structural framework of this compound, specifically the double bond connecting the fluorene "stator" and the cycloheptylidene "rotor," makes it a candidate for functioning as a molecular switch. This concept is well-established in the field of molecular motors, particularly those based on overcrowded alkenes. rsc.org

The principle behind the switching behavior lies in the photoisomerization around the central C=C double bond. Upon absorption of light of a specific wavelength, the π-bond can be temporarily broken, allowing for rotation around the central C-C single bond. This can lead to a change in the relative orientation of the fluorene and cycloheptylidene moieties. Due to steric hindrance between the two parts of the molecule, different rotational isomers can exist as distinct, stable or metastable states. This phenomenon can lead to bistability, where the molecule can exist in two different forms with different properties, and can be switched between these states using an external stimulus like light.

Theoretical studies on closely related fluorene-based molecular rotary motors, such as 9-(5-methyl-2-phenyl-2-cyclopenten-1-ylidene)-9H-fluorene, have demonstrated that unidirectional rotation can be achieved through a sequence of photochemical and thermal steps. acs.org In such systems, light absorption induces an E/Z isomerization of the double bond, converting a stable isomer into a metastable one. This is followed by a thermal helix inversion, which is a conformational change that relaxes the sterically strained metastable isomer to a different stable isomer, completing a portion of a full rotational cycle.

The key features for such molecular motor function are:

An overcrowded alkene core: The steric hindrance around the central double bond creates distinct helical isomers.

A stereocenter: This is often necessary to control the directionality of the rotation.

Photoisomerization: The ability to switch between isomers using light.

Thermal relaxation: A pathway for the metastable isomer to convert to a more stable form.

While specific experimental demonstration of the switching behavior of this compound is not documented, its structural analogy to known fluorene-based molecular motors strongly suggests its potential for such functionality. acs.org The cycloheptylidene group, being a larger ring than the cyclopentylidene in the studied models, would impose its own unique steric demands and potentially influence the dynamics of the switching process. This could affect the speed of rotation and the stability of the different isomeric states. The ability to exist in at least two distinct states that can be interconverted by light makes this compound a molecule of interest for the development of molecular switches and other light-responsive materials.

Applications of 9 Cycloheptylidene 9h Fluorene in Advanced Materials Science

Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)

While direct studies on 9-Cycloheptylidene-9H-fluorene in OLEDs and PLEDs are not extensively documented, the broader class of fluorene (B118485) derivatives is well-established for its utility in these applications. mdpi.commdpi.com Fluorene-based materials are known for their high photoluminescence efficiency and good thermal stability, which are critical for the operational lifetime and performance of light-emitting devices. mdpi.com The introduction of bulky substituents at the 9-position of the fluorene core, such as the cycloheptylidene group, is a common strategy to prevent intermolecular aggregation and the formation of excimers, which can lead to undesirable long-wavelength emission and reduced device efficiency. mdpi.com

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are a cornerstone of modern organic electronics, and the performance of these devices is heavily reliant on the charge carrier mobility of the organic semiconductor used. soton.ac.uk Fluorene-based polymers have been explored as p-type charge transport materials in OFETs due to their ability to form well-ordered, π-stacked structures, which facilitate efficient intermolecular charge hopping. soton.ac.uk The design of such materials often involves manipulating the conjugated π-electron system to optimize the highest occupied molecular orbital (HOMO) energy level for efficient hole injection and resistance to oxidation. soton.ac.uk

Photovoltaic Devices and Organic Solar Cells

In the realm of organic photovoltaics, fluorene derivatives have been utilized as both electron donor and electron acceptor materials. nih.govchalmers.senih.gov Donor-acceptor alternating polymers containing 9-arylidene-9H-fluorene units have been synthesized and incorporated into polymer solar cells (PSCs). nih.gov The molecular weight and the position of alkoxy side chains on the 9-arylidene-9H-fluorene unit have been shown to be crucial for the photovoltaic performance of these PSCs. nih.gov For instance, a PSC based on a high molecular weight polymer with a specific substitution pattern achieved a power conversion efficiency (PCE) of 6.52% with the use of an additive. nih.gov

The introduction of a cycloheptylidene group at the 9-position could influence the morphology of the bulk heterojunction in an organic solar cell, which is a critical factor for efficient exciton (B1674681) dissociation and charge transport. The enhanced solubility imparted by the cycloheptylidene group could also be advantageous for solution-based fabrication processes. While specific studies on this compound in this context are limited, the general findings for related fluorene derivatives highlight its potential as a component in organic solar cells. nih.govchalmers.se

Fluoren-9-ylidene-based organic sensitizers have been synthesized and characterized for their use in dye-sensitized solar cells (DSSCs). rsc.org These dyes, which feature a donor-π-acceptor (D-π-A) architecture, have shown promising results. The incorporation of the fluorenylidene moiety has been found to dominate the optical properties of the dyes, leading to broad and high molar extinction coefficient absorption. rsc.org A DSSC fabricated using a fluorenylidene-based sensitizer (B1316253) exhibited a high power conversion efficiency of 6.13%. rsc.org The bulky groups on the fluorene core are also believed to enhance electron lifetimes by preventing the approach of redox species to the titanium dioxide (TiO₂) electrode. utep.edu The cycloheptylidene group in this compound could similarly contribute to both favorable optical properties and improved device stability in DSSCs.

Dielectric Materials in Microelectronics and Related Technologies

The increasing miniaturization of electronic devices has led to a demand for low-permittivity (low-k) interlayer dielectric materials to reduce signal propagation delay and electronic crosstalk. mdpi.com Polyimides containing fluorene structures have been investigated for this purpose. The introduction of a rigid, conjugated fluorene structure into the polymer backbone can lead to a reduction in the dielectric constant while maintaining excellent thermal stability. mdpi.com For example, a series of copolyimide films incorporating 9,9-bis(3-fluoro-4-aminophenyl) fluorene exhibited a low permittivity of 2.53 at 10⁶ Hz and a high thermal decomposition temperature of up to 530 °C. mdpi.com

Chemosensors and Fluorescent Probes for Specific Analyte Detection

A closely related compound, 9-cycloheptatrienylidene fluorene (9-CHF), has been shown to be a promising platform for the development of fluorescent chemosensors. rsc.org While 9-CHF itself is non-emissive, arylation at the 2,7-positions of the fluorene unit leads to strong fluorescent emissions under acidic conditions. rsc.org This property enables their use as potential fluorescent chemosensors for the detection of pH and metal ions. rsc.org The sensing mechanism is based on the modulation of the electronic properties of the 9-CHF core upon interaction with the analyte. Given the structural similarity, it is plausible that derivatives of this compound could also be developed into effective chemosensors and fluorescent probes for the detection of specific analytes.

Building Blocks for Conjugated Polymers with Tunable Properties

The fluorene unit is a versatile building block for the synthesis of a wide range of conjugated polymers with tunable optoelectronic properties. nih.govnih.gov The properties of these polymers can be readily modified by introducing different functional groups at the 9-position of the fluorene ring. nih.gov The synthesis of such polymers is often achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. unimib.it

The incorporation of the this compound monomer into a polymer chain would be expected to enhance the solubility and processability of the resulting material. Furthermore, the non-planar cycloheptylidene group would influence the polymer's conformation and solid-state packing, thereby affecting its optical and electronic properties. This makes this compound a potentially valuable building block for the creation of new conjugated polymers with tailored properties for a variety of applications in organic electronics.

Applications in Optical Switching and Light Modulation

The field of nonlinear optics frequently utilizes fluorene derivatives due to their excellent charge transport properties and high photoluminescence efficiency. These characteristics are crucial for the development of materials for optical switching and light modulation, which rely on the ability of a material to alter its optical properties in response to an external stimulus, such as a light source. Research in this area has led to the synthesis of various fluorene-based molecules with significant two-photon absorption cross-sections, a key parameter for all-optical switching devices.

However, specific studies detailing the synthesis, characterization, and application of this compound for these purposes are not readily found in the available literature. While the fluorene core provides a robust and tunable platform, the influence of the cycloheptylidene substituent at the C9 position on the nonlinear optical properties has not been specifically documented.

Potential in Spintronics and Quantum Computing (via radical derivatives)

The application of organic molecules in spintronics and quantum computing is a burgeoning field of research. One promising approach involves the use of photogenerated spin-correlated radical pairs as molecular qubits. In such systems, a donor-bridge-acceptor molecular structure allows for the creation of a pair of radicals with entangled spins upon photoexcitation. The coherent evolution of these spins can be manipulated and read out, forming the basis of a quantum bit.

Fluorene derivatives are recognized for their good thermal stability and charge transport capabilities, making them suitable components in these molecular architectures. However, investigations into the radical derivatives of this compound for spintronics or quantum computing applications have not been reported. The specific electronic and magnetic properties of radical cations or anions derived from this compound, which would be critical for their performance as molecular qubits, remain uncharacterized in the public domain. General principles suggest that the fluorene moiety could act as a bridge or part of the donor/acceptor system, but without experimental or theoretical data on this compound, its potential in these advanced applications is purely speculative.

Use in Cationic Polymerization

Cationic polymerization is a chain-growth polymerization method in which a cationic initiator transfers charge to a monomer, which then becomes reactive and propagates the polymerization. Photoinitiators, which generate the cationic species upon irradiation with light, are a key component in many industrial applications of cationic polymerization, such as in coatings, inks, and adhesives.

A thorough search of the scientific literature does not yield any instance of this compound or its derivatives being used as a photoinitiator or in any other capacity in the context of cationic polymerization. The research on cationic photoinitiators has largely focused on onium salts, such as iodonium (B1229267) and sulfonium (B1226848) salts, which can efficiently generate strong acids upon photolysis to initiate polymerization. There is no indication that this compound possesses the necessary chemical functionalities to act as a cationic photoinitiator under typical conditions.

Concluding Remarks and Future Research Directions

Current Research Gaps and Challenges in 9-Cycloheptylidene-9H-fluorene Studies

A thorough review of the existing scientific literature reveals a significant scarcity of dedicated research on this compound. This primary research gap forms the foundation for a number of specific challenges and unanswered questions:

Lack of Comprehensive Synthetic Studies: While general methods for the synthesis of 9-substituted fluorenes are well-established, such as the Wittig reaction, there is a lack of studies focusing on the optimization of these methods for the specific synthesis of this compound. Challenges related to steric hindrance from the bulky cycloheptyl group, potential side reactions, and purification of the final product have not been systematically addressed.

Limited Physicochemical Characterization: Detailed experimental data on the photophysical, thermal, and electronic properties of this compound are largely unavailable. Key parameters such as its absorption and emission spectra, quantum yield, thermal stability, and electrochemical behavior have not been reported, hindering a fundamental understanding of the molecule.

Unexplored Stereochemistry and Isomerism: As an overcrowded alkene, this compound is expected to exhibit interesting stereochemical properties. The potential for atropisomerism and the dynamics of its conformational changes are yet to be investigated.

Absence of Derivative Synthesis and Exploration: The synthesis and characterization of derivatives of this compound, which could be used to tune its properties for specific applications, have not been explored.

Potential for Novel Synthetic Pathways and Methodologies

Addressing the current synthetic gaps requires the exploration of both established and novel methodologies. Future research could focus on:

Optimization of the Wittig Reaction: A systematic study of reaction conditions, including the choice of base, solvent, and temperature, for the Wittig reaction between 9-fluorenone (B1672902) and a cycloheptyl-derived phosphorane could lead to higher yields and purity.

Alternative Olefination Reactions: Exploring other olefination methods, such as the Peterson or Julia olefination, could provide alternative and potentially more efficient routes to this compound.

McMurry Coupling: Intramolecular McMurry coupling of a suitably designed diketone precursor could offer a novel pathway to this and related cyclic fluorene (B118485) derivatives.

Flow Chemistry and Microwave-Assisted Synthesis: The application of modern synthetic techniques like flow chemistry and microwave-assisted synthesis could enable rapid optimization of reaction conditions, reduce reaction times, and improve scalability.

Exploration of Further Derivatives and Their Structure-Property Relationships

The synthesis of derivatives is crucial for tuning the properties of this compound. Future work should target the functionalization of both the fluorene and cycloheptyl moieties.

| Potential Derivative Class | Targeted Functionalization Site | Anticipated Property Modulation |

| Aryl-substituted fluorenes | 2, 7, and 4 positions of the fluorene ring | Tuning of electronic properties (HOMO/LUMO levels), enhancement of photoluminescence, and modification of charge transport characteristics. |

| Heteroatom-containing fluorenes | Introduction of nitrogen, sulfur, or oxygen into the fluorene backbone | Alteration of electronic and optical properties, and potential for new coordination chemistry. |

| Functionalized cycloheptyl ring | Introduction of substituents on the cycloheptylidene ring | Modification of steric bulk, solubility, and potential for creating chiral derivatives. |

A systematic investigation of these derivatives will allow for the establishment of clear structure-property relationships, providing a roadmap for the rational design of materials with tailored functionalities.

Emerging Applications in Advanced Functional Materials and Nanotechnology

Given the properties of related fluorene derivatives and overcrowded alkenes, this compound and its derivatives hold promise in several areas of materials science and nanotechnology.

Molecular Motors and Switches: The overcrowded alkene structure is a key feature of many light-driven molecular motors. The unique steric interactions in this compound could be exploited to design novel molecular machines that perform work at the nanoscale.

Organic Light-Emitting Diodes (OLEDs): Fluorene derivatives are widely used in OLEDs due to their high photoluminescence quantum yields and good charge transport properties. The introduction of the cycloheptylidene group could influence the packing of molecules in the solid state, potentially leading to improved device performance and stability.

Sensors: The conformational flexibility of the cycloheptyl ring could be sensitive to the surrounding environment, making derivatives of this compound potential candidates for chemical and physical sensors.

Chiroptical Materials: The synthesis of chiral derivatives could lead to materials with unique chiroptical properties, which are of interest for applications in optical data storage, displays, and security features.

Synergistic Experimental and Computational Research Outlook

The exploration of this compound and its derivatives would greatly benefit from a synergistic approach that combines experimental synthesis and characterization with computational modeling.

Predictive Modeling: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic structure, optical properties, and conformational landscape of this compound and its derivatives. This can guide synthetic efforts towards molecules with desired characteristics.

Mechanistic Insights: Computational studies can provide detailed insights into the mechanisms of photochemical and thermal isomerization, which are crucial for the design of molecular motors and switches.

Structure-Property Correlation: By combining experimental data with computational results, robust structure-property relationships can be established, enabling a more rational and efficient design of new functional materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.